2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetimidamide
Overview
Description
“2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetimidamide” is a compound that belongs to the class of organic compounds known as quinazolinamines . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrazole-based ligands, which this compound is a part of, have been synthesized via a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications
Divergent Cyclizations : A study investigated the cyclization reactions of related pyrazole compounds, emphasizing the sensitivity of these reactions to different reagents and reaction conditions. This led to the production of various bicyclic heterocycles (Smyth et al., 2007).
Green Synthesis of Pyrano[2,3-c]-Pyrazoles : Research focused on a solvent-free synthesis method for Pyrano[2,3-c]pyrazoles, emphasizing environmentally friendly approaches in chemical synthesis (Al-Matar et al., 2010).
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines : A study demonstrated the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines using 3-substituted-5-amino-1H-pyrazoles, providing insights into selective chemical synthesis (Portilla et al., 2012).
Synthesis of Antimicrobial and Anticancer Agents : Research on novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl derivatives, showed potential as antimicrobial and anticancer agents (Hafez et al., 2016).
Ionic Liquid-Mediated Synthesis : A study described a novel synthesis method for 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives using ionic liquid, highlighting advances in green chemistry (Xiao et al., 2011).
Evaluation of Anticancer Properties : Another study synthesized and characterized oxa-triazacyclopenta[b] phenanthrene dicarboxylic ester derivatives, assessing their in vitro antiproliferative activity. The derivatives showed promising results as potential anticancer agents (Jose, 2017).
Antioxidant and Antitumor Evaluation : A study on N-substituted-2-amino-1,3,4-thiadiazoles, synthesized from 2-amino-1,3,4-thiadiazole, showed significant cytotoxicity and antioxidant activities, suggesting potential pharmaceutical applications (Hamama et al., 2013).
Properties
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)ethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-7(10)4-13-8(11)3-6(12-13)5-1-2-5/h3,5H,1-2,4,11H2,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRRCPYXLYLMOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.